N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide
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Overview
Description
N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide is an organic compound with the molecular formula C10H22N2O. It is a derivative of acetamide, where the amine group is substituted with a dimethylamino group and a 3-methylpentan-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide typically involves the reaction of 3-methylpentan-2-amine with dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of intermediate complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog with similar solvent properties.
N,N-Dimethylformamide: Another related compound used as a solvent and reagent in organic synthesis.
3-methylpentan-2-amine: A precursor in the synthesis of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a dimethylamino group and a 3-methylpentan-2-yl group makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-methylpentan-2-ylamino)acetamide |
InChI |
InChI=1S/C10H22N2O/c1-6-8(2)9(3)11-7-10(13)12(4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
HOKSGPNESVSOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC(=O)N(C)C |
Origin of Product |
United States |
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